Pirrolo[4,3,2-de]quinolinas
Pyrrolo[4,3,2-de]quinolines are a class of heterocyclic compounds featuring a five-membered pyrrole ring fused to a quinoline ring. These compounds exhibit diverse biological activities and have been of significant interest in medicinal chemistry due to their potential as therapeutic agents. Pyrrolo[4,3,2-de]quinolines can serve as templates for the development of new drugs targeting various diseases, including cancer, inflammation, and metabolic disorders. The unique structural features of these compounds allow them to modulate multiple biological pathways through diverse mechanisms. They possess a complex molecular architecture that facilitates interactions with specific receptors or enzymes, making them valuable tools in both academic research and drug discovery efforts.
![Pirrolo[4,3,2-de]quinolinas](https://es.kuujia.com/images/category/24.jpg)
Estructura | Nombre químico | CAS | MF |
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Pyrrolo[4,3,2-de]quinoline-7,8-dione, 6-bromo-1,3,4,5-tetrahydro- | 420838-31-9 | C10H7BrN2O2 |
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Macrophilone F; S-Oxide | 2241766-73-2 | C12H11N3O2S |
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11,13-Dibromo-2,3,5,7,8,9-hexahydro-6H-[3]benzazepino[2,1-h]pyrrolo[4,2,3-de]quinolin-6-one | 159308-89-1 | C18H13Br2N3O |
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Tsitsikammamine A; 16,17-Didehydro | 2614009-38-8 | C18H11N3O2 |
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Tsitsikammamine A; N18-Hydroxy | 719289-04-0 | C18H14N3O3 |
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Tsitsikammamine A; N18-Hydroxy, N13-Me | 719289-06-2 | C19H16N3O3 |
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Pyrrolo[4,3,2-de]quinolinium,1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | 17232-69-8 | C12H15N2O |
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Makaluvamine C | 146555-80-8 | C11H12N3O |
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Pyrrolo[4,3,2-de]quinoline-7,8-dione,1,3,4,5- tetrahydro-5-methyl- | 138683-67-7 | C11H10N2O2 |
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Pyrrolo[4,3,2-de]quinoline-7,8-dione,6-chloro-1,3,4,5-tetrahydro-1-methyl-2-(methylthio)- | 123064-89-1 | C12H11ClN2O2S |
Literatura relevante
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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